![molecular formula C19H19ClN4O2 B2491869 1-(3-chloro-4-methoxyphenyl)-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866864-42-8](/img/structure/B2491869.png)
1-(3-chloro-4-methoxyphenyl)-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
The compound belongs to the class of 1,2,3-triazole carboxamides, which are of significant interest due to their broad range of biological activities and potential applications in medicinal chemistry. These compounds are synthesized through various chemical strategies, offering a versatile platform for developing new therapeutics.
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives typically involves click chemistry approaches, such as the Huisgen cycloaddition, or the application of Dimroth rearrangement for the construction of the triazole ring. Such methods provide efficient routes to triazole carboxamides with high yields and selectivity. For instance, a similar compound was synthesized through a two-step process involving enole-mediated click reaction followed by amidation (Pokhodylo et al., 2020).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized using various spectroscopic techniques, including NMR, IR, and X-ray crystallography. These compounds often exhibit near coplanar orientations relative to the triazole ring, facilitating specific interactions and binding modes with biological targets. X-ray crystallography provides detailed insights into the molecular conformation and intermolecular interactions, essential for understanding the compound's biological activity (Pokhodylo et al., 2020).
Scientific Research Applications
Synthesis and Chemical Properties
1-(3-chloro-4-methoxyphenyl)-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide belongs to a class of compounds that exhibit valuable pharmacological properties. Notably, compounds within this category have demonstrated anti-convulsive activity, suggesting potential for treating epilepsy and related conditions of tension and agitation. The synthesis of these compounds involves a range of substituents, highlighting the versatility and broad applicability of this chemical framework in drug development (Shelton, 1981).
Antimicrobial and Antioxidant Activities
Novel triazole derivatives, including those similar to the specified compound, have been synthesized and evaluated for their antimicrobial activities. These studies have shown that certain derivatives possess good to moderate activities against various microorganisms, suggesting their potential utility in addressing bacterial infections. Additionally, some compounds have been assessed for their antioxidant activities, providing a basis for exploring their use in preventing or treating diseases associated with oxidative stress (Bektaş et al., 2007; Gilava et al., 2020).
Potential Antitumor Activity
Research into imidazotetrazines, a related class of compounds, indicates that derivatives like 1-(3-chloro-4-methoxyphenyl)-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide could have antitumor properties. These compounds may act as prodrugs that, upon metabolic activation, target cancer cells. This area of research opens up possibilities for developing new cancer therapies based on the triazole scaffold (Stevens et al., 1984).
Molecular and Electronic Properties
Detailed studies on the molecular and electronic properties of triazole derivatives underscore their potential in various scientific applications. Investigations into their nonlinear optical properties, molecular electrostatic potentials, and spectroscopic characteristics provide insights into their behavior in different chemical environments. Such research can guide the design of novel compounds with tailored properties for specific applications, including materials science and photophysics (Beytur et al., 2021).
properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-N-(3,5-dimethylphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c1-11-7-12(2)9-14(8-11)21-19(25)18-13(3)24(23-22-18)15-5-6-17(26-4)16(20)10-15/h5-10H,1-4H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKFOTRAWZRKLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)OC)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methoxyphenyl)-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
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